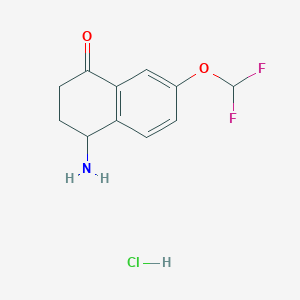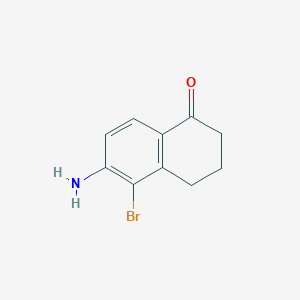
6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one, or 6-ABD, is a compound derived from naphthalene and is commonly used in scientific research. It is a versatile compound that can be used in a variety of applications and has many advantages for lab experiments.
Scientific Research Applications
Synthesis and Reactivity
6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one is involved in the synthesis of various organic compounds. For instance, it is used in the synthesis of 4-bromo-2H-chromenes and 2H-thiochromenes, offering a range of novel 4-substituted derivatives (Gabbutt et al., 1994). It also plays a role in the synthesis of chrysenes and other α-fused phenanthrenes, highlighting its utility in the construction of complex organic molecules (Gilchrist & Summersell, 1988).
Mast Cell Stabilizing Activity
The compound is investigated for its potential in modulating allergic and inflammatory phenomena. Derivatives of 4-amino-3,4-dihydronaphthalen-1(2H)-ones, including cyclohexenylamino derivatives, have shown interesting mast cell stabilizing activity in both in vitro and in vivo studies (Barlow et al., 2011).
Antibacterial Activity
Research has been conducted on the antibacterial properties of compounds derived from 6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one. A study demonstrated that certain derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Khan, 2017).
Anticancer Applications
Several derivatives of 6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Some compounds showed promising broad-spectrum anticancer activity (Zhu et al., 2020).
Bronchodilator Activity
Compounds derived from 6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one were studied for their effects on bronchodilation. One study found promising results in compounds that showed potential in relaxing tracheal contractions induced by carbamylcholine chloride, indicating their potential use as bronchodilators (Okuda et al., 2010).
Synthesis of Complex Organic Molecules
The compound plays a significant role in the synthesis of complex organic molecules, including boron-containing pan-RAR inverse agonists (Das et al., 2012), and in the formation of highly substituted CF3-dihydropyrans (Donslund et al., 2015).
Biological Evaluation as Bcl-2 Inhibitors
Research has been conducted on the biological evaluation of 3,4-dihydronaphthalen-1(2H)-one derivatives as Bcl-2 inhibitors, demonstrating their potential in cancer treatment (Wang et al., 2017).
Antimicrobial Metabolites Study
Studies have been conducted on antimicrobial metabolites derived from this compound, indicating its potential in the development of new antimicrobial agents (Sun et al., 2011).
properties
IUPAC Name |
6-amino-5-bromo-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5H,1-3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZFOAXBUORHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2Br)N)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Furan-2-yl)furan-2-yl]methanamine](/img/structure/B1378290.png)
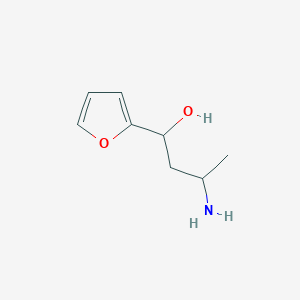
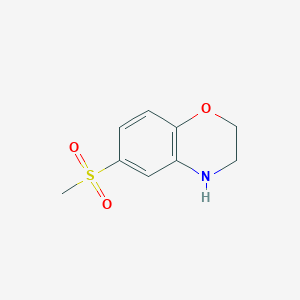
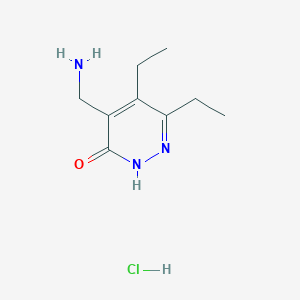
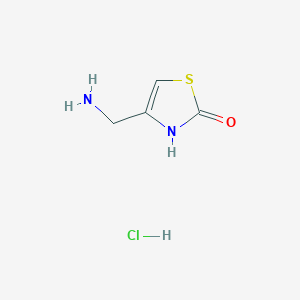
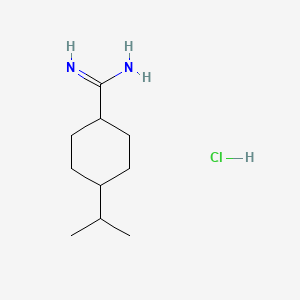
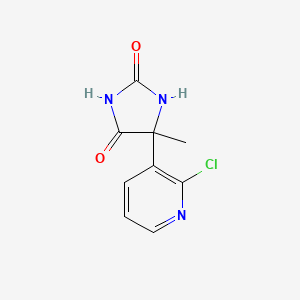
![methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1378304.png)
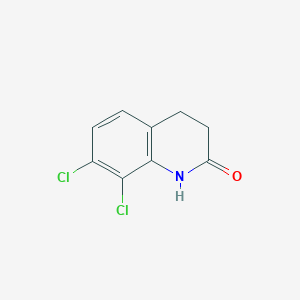
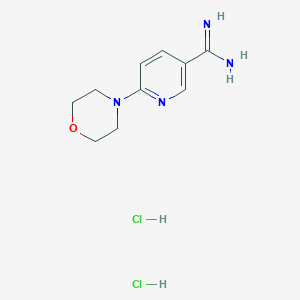
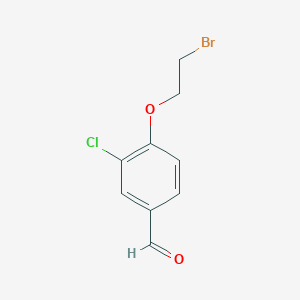
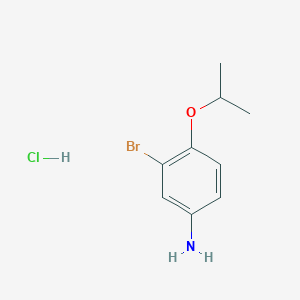
![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)
